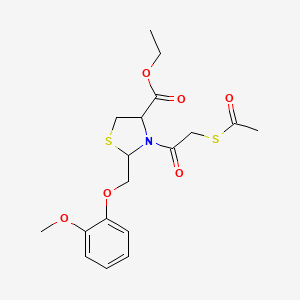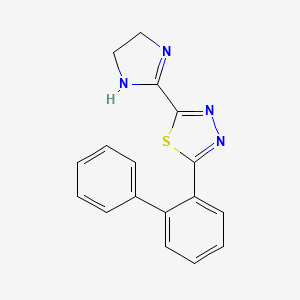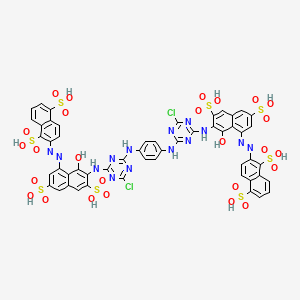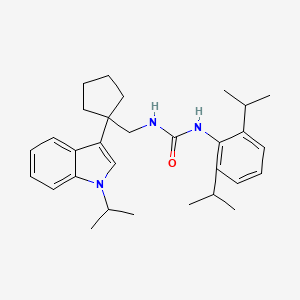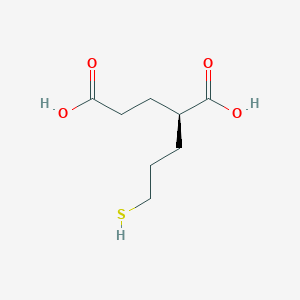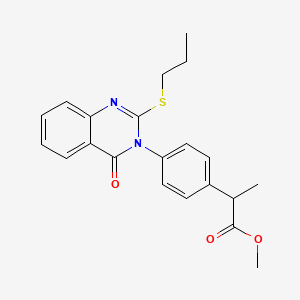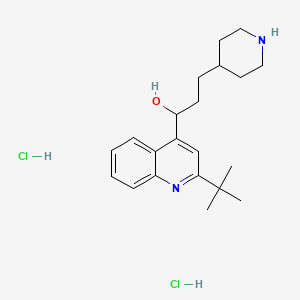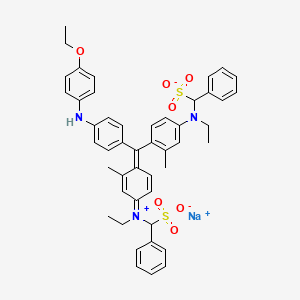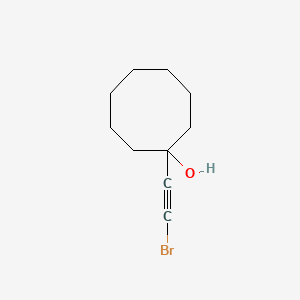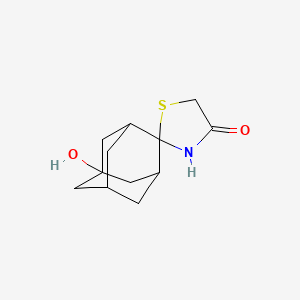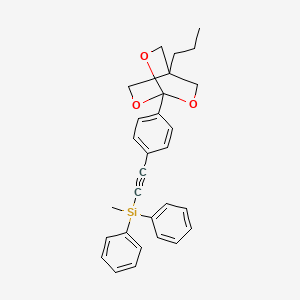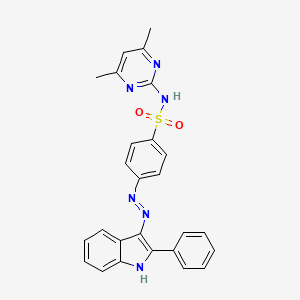
4-Morpholineethanamine, N-(6-phenyl-4-(phenylmethyl)-3-pyridazinyl)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Morpholineethanamine, N-(6-phenyl-4-(phenylmethyl)-3-pyridazinyl)-, dihydrochloride is a complex organic compound that belongs to the class of pyridazinyl derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholineethanamine, N-(6-phenyl-4-(phenylmethyl)-3-pyridazinyl)-, dihydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the pyridazine core, followed by the introduction of the phenyl and phenylmethyl groups. The final step usually involves the formation of the morpholineethanamine moiety and the conversion to the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific biological activity being studied. For example, it may inhibit a particular enzyme by binding to its active site, thereby blocking its function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyridazinyl derivatives with different substituents on the pyridazine ring. Examples include:
- 4-Morpholineethanamine, N-(6-phenyl-3-pyridazinyl)-, dihydrochloride
- 4-Morpholineethanamine, N-(4-(phenylmethyl)-3-pyridazinyl)-, dihydrochloride
Uniqueness
The uniqueness of 4-Morpholineethanamine, N-(6-phenyl-4-(phenylmethyl)-3-pyridazinyl)-, dihydrochloride lies in its specific substitution pattern, which may confer distinct biological activities or chemical properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
118269-81-1 |
|---|---|
Molekularformel |
C23H28Cl2N4O |
Molekulargewicht |
447.4 g/mol |
IUPAC-Name |
4-benzyl-N-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-amine;dihydrochloride |
InChI |
InChI=1S/C23H26N4O.2ClH/c1-3-7-19(8-4-1)17-21-18-22(20-9-5-2-6-10-20)25-26-23(21)24-11-12-27-13-15-28-16-14-27;;/h1-10,18H,11-17H2,(H,24,26);2*1H |
InChI-Schlüssel |
MSGRDPXKZBCPPP-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCNC2=NN=C(C=C2CC3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



